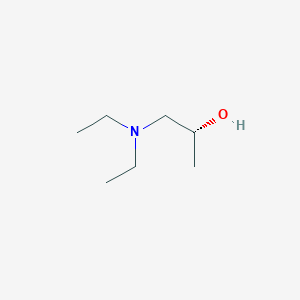
2-Propanol, 1-(diethylamino)-, (R)-
Overview
Description
It is a member of the amino amide group of local anesthetics and is known for its long-acting effects and reduced cardiotoxicity compared to other local anesthetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-(diethylamino)-, ®- involves the reaction of 2-chloropropionic acid with diethylamine to form the intermediate 2-chloropropionic acid diethylamide. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2-Propanol, 1-(diethylamino)-, ®-.
Industrial Production Methods: Industrial production of 2-Propanol, 1-(diethylamino)-, ®- typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Propanol, 1-(diethylamino)-, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanol, 1-(diethylamino)-, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Studied for its effects on cellular processes and its potential as a tool for studying ion channels and receptors.
Medicine: Widely used as a local anesthetic in surgical procedures and pain management.
Industry: Used in the formulation of various industrial products, including adhesives and coatings.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(diethylamino)-, ®- involves the inhibition of sodium ion channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This results in a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing the inactivated state and preventing the influx of sodium ions.
Comparison with Similar Compounds
Bupivacaine: Another long-acting local anesthetic with similar properties but higher cardiotoxicity.
Lidocaine: A shorter-acting local anesthetic with a faster onset of action.
Mepivacaine: A local anesthetic with intermediate duration of action and lower cardiotoxicity compared to bupivacaine.
Uniqueness: 2-Propanol, 1-(diethylamino)-, ®- is unique due to its chiral nature, which contributes to its reduced cardiotoxicity and longer duration of action compared to other local anesthetics. Its specific binding to sodium channels and its ability to provide prolonged anesthesia make it a valuable compound in medical and industrial applications.
Properties
IUPAC Name |
(2R)-1-(diethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXAQIVYLDUQV-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426238 | |
| Record name | 2-Propanol, 1-(diethylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74084-58-5 | |
| Record name | 2-Propanol, 1-(diethylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-(diethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


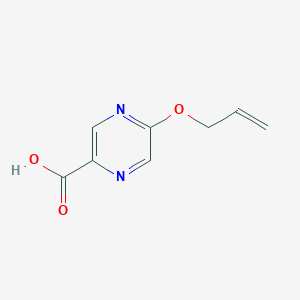
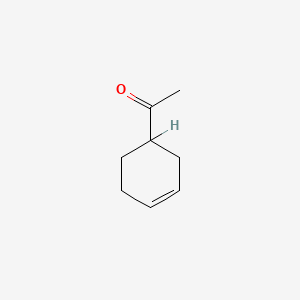
![Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3386536.png)
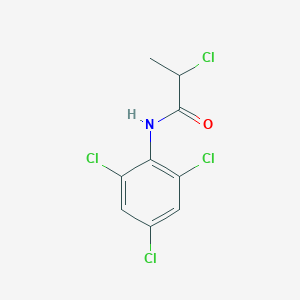
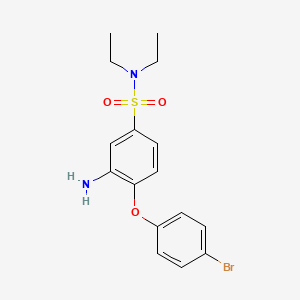
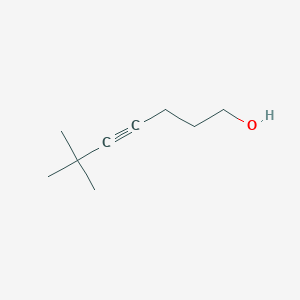
![2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B3386561.png)
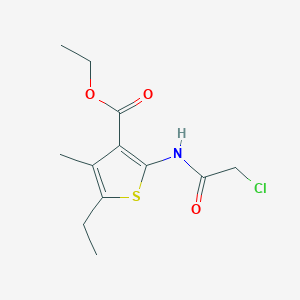
![N-[4-(2-chloroacetyl)phenyl]propanamide](/img/structure/B3386577.png)

![2-[(E)-2-(Furan-2-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3386589.png)
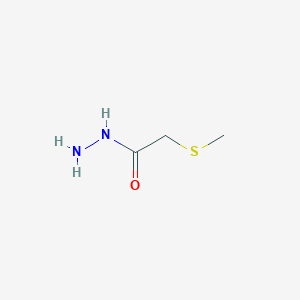
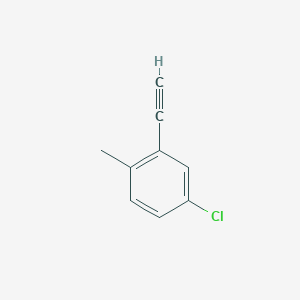
![4-[3-(Chloromethyl)benzenesulfonyl]morpholine](/img/structure/B3386629.png)
